Product packaging for 2H-Isoxazolo[5,4-f]indole(Cat. No.:CAS No. 146781-77-3)

2H-Isoxazolo[5,4-f]indole

Cat. No.: B587850
CAS No.: 146781-77-3
M. Wt: 158.16
InChI Key: ORIDJTRYSZAGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Isoxazolo[5,4-f]indole ( 146781-77-3) is a chemical compound of significant interest in medicinal chemistry, featuring a fused hybrid structure of indole and isoxazole heterocycles. This combination creates a privileged scaffold for the research and development of novel therapeutic agents. The indole-isoxazole hybrid structure is a key motif in the design of Multi-Target Directed Ligands (MTDLs) for complex neurodegenerative diseases. Specifically, methyl indole-isoxazole carbohydrazide derivatives have been synthesized and evaluated as potential anti-Alzheimer's agents, showing promising in vitro activity as acetylcholinesterase (AChE) and BACE1 inhibitors, along with metal chelating ability . In oncology research, indole-3-isoxazole-5-carboxamide derivatives demonstrate potent cytotoxic activity across various human cancer cell lines, including hepatocellular carcinoma (Huh7), breast cancer (MCF7), and colon cancer (HCT116) . The biological relevance of this scaffold is further supported by the broad pharmacological activities exhibited by its core components: isoxazole derivatives are documented to possess anticancer, anti-inflammatory, antimicrobial, and antidepressant properties , while indole derivatives are known for enhancing blood-brain barrier penetration and exhibiting neuroprotective potential . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B587850 2H-Isoxazolo[5,4-f]indole CAS No. 146781-77-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146781-77-3

Molecular Formula

C9H6N2O

Molecular Weight

158.16

IUPAC Name

2H-pyrrolo[2,3-f][1,2]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-10-8-3-7-5-11-12-9(7)4-6(1)8/h1-5,11H

InChI Key

ORIDJTRYSZAGJB-UHFFFAOYSA-N

SMILES

C1=C2C=C3C(=CNO3)C=C2N=C1

Synonyms

2H-Pyrrolo[2,3-f]-1,2-benzisoxazole(9CI)

Origin of Product

United States

Synthetic Methodologies for 2h Isoxazolo 5,4 F Indole and Its Derivatized Forms

Stereoselective Synthesis and Chiral Resolution Protocols

The synthesis of specific enantiomers or diastereomers of complex heterocyclic scaffolds is a significant challenge in organic chemistry, driven by the distinct pharmacological profiles that different stereoisomers of a molecule can exhibit. However, a review of the current scientific literature indicates a notable gap in research specifically detailing the stereoselective synthesis or chiral resolution of the 2H-Isoxazolo[5,4-f]indole framework.

While direct methods for this target compound are not documented, the broader field of isoxazole (B147169) and indole (B1671886) chemistry provides established principles that could be adapted for its chiral synthesis. Asymmetric synthesis of related compounds, such as spirocyclic isoxazolones and other indole derivatives, often employs chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.

For instance, asymmetric Michael additions and Friedel-Crafts reactions involving indole derivatives have been successfully carried out using chiral organocatalysts like bifunctional squaramides or thioureas to produce enantiomerically enriched products. mdpi.com Similarly, the enantioselective synthesis of spirocyclic isoxazolones has been achieved through cascade reactions utilizing a combination of chiral secondary amine and palladium(0) catalysis. These methods achieve high levels of diastereoselectivity and enantioselectivity for complex spiro-structures.

Another potential strategy is the chiral resolution of a racemic mixture. This can be accomplished through several techniques:

Formation of Diastereomeric Salts: Reacting the racemic mixture with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers based on their differential interactions with the chiral support.

Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. mdpi.com

Although these represent viable theoretical pathways, their application to produce enantiopure this compound remains a prospective area for future research.

Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds is a major focus of modern chemical research, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. bridgew.eduwordpress.com While specific green synthesis protocols for this compound are not explicitly detailed in the literature, methods developed for its isomers and related isoxazole compounds highlight relevant sustainable strategies.

A notable example is the synthesis of isoxazolo[5,4-b]indoles , for which a one-pot, two-step method utilizing microwave-assisted, copper-catalyzed intramolecular heterocyclization has been developed. thieme-connect.com This approach offers several green advantages, including enhanced reaction rates and reduced energy consumption due to microwave heating, and the use of a catalyst to enable an efficient transformation pathway. thieme-connect.commdpi.com

General strategies for the green synthesis of isoxazoles frequently involve multicomponent reactions (MCRs), which enhance atom economy and procedural simplicity by combining multiple reactants in a single step. researchgate.net Many of these protocols are performed in environmentally benign solvents like water or glycerol (B35011), or under solvent-free conditions, significantly reducing the generation of volatile organic compound (VOC) waste. researchgate.netnih.gov

The table below summarizes various green chemistry approaches applied to the synthesis of isoxazole derivatives, which could potentially be adapted for the synthesis of the this compound scaffold.

Green Chemistry PrincipleApplication in Isoxazole SynthesisExample Catalyst/ConditionReference
Use of Catalysis Copper-catalyzed intramolecular C-O bond formation for isoxazolo[5,4-b]indoles.Copper catalyst thieme-connect.com
Organocatalysis for isoxazol-5(4H)-one synthesis.Urea, Salicylic Acid researchgate.net
Use of agro-waste based catalysts.Water Extract of Orange Fruit Peel Ash (WEOFPA) nih.gov
Alternative Energy Sources Microwave-assisted synthesis to reduce reaction times and energy input.Microwave Irradiation thieme-connect.com
Use of Safer Solvents Reactions performed in water or glycerol to replace hazardous organic solvents.H₂O, Glycerol researchgate.netnih.gov
Solvent-Free Reactions Microwave irradiation under solvent-free conditions.Potassium Bromide catalyst researchgate.net
Mechanochemical grinding for neat synthesis.N/A mdpi.com
Atom Economy One-pot, multicomponent reactions (MCRs) to construct the isoxazole ring.Various aldehydes, hydroxylamine (B1172632), and β-ketoesters researchgate.netnih.gov

These examples demonstrate a clear trend towards more sustainable practices in heterocyclic chemistry. The adoption of catalytic systems, alternative energy sources, and greener reaction media provides a robust framework for the future development of environmentally responsible synthetic routes to this compound and its derivatives. mdpi.com

Advanced Spectroscopic and Crystallographic Investigations of 2h Isoxazolo 5,4 F Indole Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Multidimensional NMR techniques are critical for deciphering the complex spin systems present in polycyclic aromatic compounds.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule. For 2H-Isoxazolo[5,4-f]indole, COSY would be instrumental in identifying the coupled protons on the benzene (B151609) ring of the indole (B1671886) moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the carbon signals for all protonated carbons in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. HMBC is crucial for identifying the quaternary carbons and for establishing the connectivity between the isoxazole (B147169) and indole ring systems. For instance, correlations from the indole N-H proton to carbons in the isoxazole ring would confirm the fusion pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled. This is particularly useful for confirming the regiochemistry and for studying the conformation of substituted derivatives.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on data from analogous structures. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
H-1 ~7.5-7.8 C-1: ~120-125 C-3, C-9a
H-2 ~7.1-7.4 C-2: ~122-128 C-4, C-9b
H-3 ~7.6-7.9 C-3: ~112-118 C-1, C-3a
H-4 (NH) ~11.0-12.0 - C-3a, C-4a, C-9b
C-3a - C-3a: ~125-130 -
C-4a - C-4a: ~140-145 -
C-6 ~8.3-8.6 C-6: ~150-155 C-7a, C-9b
C-7a - C-7a: ~160-165 -
C-9a - C-9a: ~128-135 -

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. It is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms. Different polymorphs can exhibit distinct ¹³C ssNMR spectra due to differences in the local electronic environment and intermolecular packing. For this compound, ssNMR could be used to identify and characterize different polymorphic forms, providing insights into their relative stability and physical properties.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. To date, the crystal structure of the parent this compound has not been reported in the Cambridge Structural Database. However, the structures of numerous isoxazole-containing derivatives have been determined, providing a basis for predicting the geometry of the target compound. mdpi.comsemanticscholar.org

For example, the crystal structure of a related isoxazole derivative was solved and confirmed the planar nature of the isoxazole ring and its fusion to other ring systems. mdpi.com For this compound, SCXRD would be expected to show a largely planar molecule, with potential for slight puckering depending on the crystal packing forces. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the indole N-H group and π-π stacking between the aromatic rings, which govern the supramolecular architecture.

Table 2: Expected Bond Lengths and Angles for this compound from SCXRD (Note: This table contains expected values based on related structures. Actual experimental values may vary.)

Bond/Angle Expected Value
C-N (isoxazole) ~1.32-1.38 Å
N-O (isoxazole) ~1.39-1.45 Å
C-O (isoxazole) ~1.33-1.37 Å
C=C (indole) ~1.36-1.42 Å
C-N (indole) ~1.37-1.40 Å
C-N-O (isoxazole) ~105-110°
N-O-C (isoxazole) ~108-112°

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the calculation of the elemental formula with high confidence. For this compound (C₉H₆N₂O), the expected monoisotopic mass is approximately 158.0480 u. guidechem.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information. For fused N-heterocycles, fragmentation often involves characteristic cross-ring cleavages. acs.org In the case of this compound, fragmentation would likely involve the cleavage of the weaker N-O bond in the isoxazole ring, followed by losses of small molecules such as CO, HCN, or N₂. The study of pyridazino-indoles by ESI-MS/MS revealed that cross-ring fragmentation of the pyridazine (B1198779) ring was a common pathway. clockss.org

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. These techniques measure the differential interaction of left- and right-circularly polarized light with a sample. The parent this compound is achiral and therefore would not exhibit a CD or ORD spectrum.

However, if a chiral center is introduced into the molecule, or if it forms a non-racemic conglomerate in the solid state, it would become chiroptically active. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, could be used to determine the absolute configuration of the stereocenters by comparing the experimental spectrum with that predicted by quantum chemical calculations. researchgate.netnih.gov These methods are powerful for studying the stereochemistry of chiral drugs and natural products. scivisionpub.comchemistrywithatwist.comugr.es

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. thermofisher.comlabmanager.com These techniques are excellent for identifying functional groups and for studying intermolecular interactions like hydrogen bonding.

For this compound, the FTIR spectrum would be expected to show a characteristic N-H stretching vibration for the indole moiety, typically in the range of 3300-3500 cm⁻¹. The exact position of this band would be sensitive to hydrogen bonding. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the fused ring system would be observed in the 1500-1650 cm⁻¹ region. The C-O and N-O stretching vibrations of the isoxazole ring would be found in the fingerprint region (below 1500 cm⁻¹). In the FTIR spectrum of a complex spiro[benzo[g]isoxazolo[5,4-b]quinoline-4,3′-indoline] derivative, N-H stretching bands were observed at 3374 and 3280 cm⁻¹, and C=N stretching was seen at 1672 cm⁻¹. tandfonline.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be complementary to FTIR. It would be especially useful for characterizing the vibrations of the aromatic carbon skeleton.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: This table is predictive and based on data from analogous structures. Actual experimental values may vary.)

Functional Group/Vibration Expected Wavenumber (cm⁻¹) Technique
Indole N-H Stretch 3300 - 3500 FTIR
Aromatic C-H Stretch 3000 - 3150 FTIR, Raman
C=N Stretch (isoxazole) 1600 - 1650 FTIR, Raman
Aromatic C=C Stretch 1500 - 1600 FTIR, Raman
C-O Stretch (isoxazole) 1200 - 1300 FTIR

Computational and Theoretical Investigations of 2h Isoxazolo 5,4 F Indole

Electronic Structure and Aromaticity Assessments (e.g., NICS, ACID Calculations)

A fundamental investigation into 2H-Isoxazolo[5,4-f]indole would commence with an assessment of its electronic structure and aromaticity. Aromaticity, a key determinant of a molecule's stability and reactivity, can be quantified through various computational methods.

Anisotropy of the Current-Induced Density (ACID) plots would offer a more visual representation of electron delocalization. This method maps the pathways of π-electrons under an external magnetic field, providing a clear depiction of aromatic and anti-aromatic circuits within the molecule.

Molecular Orbital Analysis (HOMO-LUMO Energetics, Frontier Orbital Theory)

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's kinetic stability and chemical reactivity. A large gap generally implies high stability and low reactivity. For this compound, computational methods like Density Functional Theory (DFT) would be employed to calculate these orbital energies.

Illustrative Data for Frontier Orbitals of this compound:

OrbitalEnergy (eV)Description
HOMO-6.5Represents the electron-donating ability, with electron density likely concentrated on the indole (B1671886) portion.
LUMO-1.2Represents the electron-accepting ability, with electron density likely distributed over the isoxazole (B147169) ring.
HOMO-LUMO Gap5.3Suggests a relatively stable molecule.

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry provides a powerful tool to map out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By modeling the transition states—the highest energy points along a reaction coordinate—researchers can predict the most likely pathways for a given transformation. For this compound, this could involve studying its behavior in cycloaddition reactions, electrophilic substitutions, or ring-opening reactions. The calculated activation energies would provide quantitative measures of the feasibility of these reactions.

Conformational Analysis and Potential Energy Surface Mapping

While this compound is a relatively rigid fused-ring system, substituents on the core structure could introduce conformational flexibility. Conformational analysis involves systematically exploring the different spatial arrangements of a molecule and their corresponding energies. By mapping the potential energy surface (PES), the most stable conformations (local minima) and the energy barriers between them (saddle points) can be identified. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

Solvent Effects and Solvation Models in Reaction Dynamics

Chemical reactions are often carried out in solution, and the solvent can have a profound impact on reaction rates and equilibria. Computational models can account for these solvent effects through either explicit or implicit solvation models. Explicit models involve including individual solvent molecules in the calculation, while implicit models represent the solvent as a continuous medium with a specific dielectric constant. For reactions involving this compound, these models would be essential for obtaining results that are comparable to experimental observations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structural features with its biological activity or physical properties, respectively. For a series of derivatives of this compound, QSAR studies could be employed to predict their therapeutic potential, while QSPR models could predict properties like solubility or boiling point. These models are invaluable in the drug discovery process for identifying promising lead compounds.

Reactivity and Mechanistic Transformations of 2h Isoxazolo 5,4 F Indole

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The electrophilic aromatic substitution (SEAr) on the 2H-Isoxazolo[5,4-f]indole scaffold is complex, influenced by the competing directing effects of the fused indole (B1671886) and isoxazole (B147169) rings. Generally, indoles are highly reactive toward electrophiles, with substitution strongly favoring the C3 position of the pyrrole (B145914) ring, as this pathway proceeds through the most stable cationic intermediate that preserves the aromaticity of the benzene (B151609) ring. ic.ac.uk Conversely, the isoxazole ring is electron-deficient and typically directs electrophilic substitution to its C4 position. reddit.com

In the fused this compound system, the indole's powerful electron-donating nature is expected to dominate, activating the molecule for electrophilic attack. The most probable sites for substitution are the positions on the pyrrole-type ring of the indole moiety that are not part of the fusion. However, the precise regioselectivity would depend on the reaction conditions and the nature of the electrophile. Studies on related electron-rich heteroaromatic systems fused with electron-deficient rings often show that the reactivity of the more activated ring dictates the substitution pattern. For instance, in electrophilic reactions involving isoxazolo[4,3-b]pyridines bearing a nitro group, the high electrophilicity is conferred by the pyridine (B92270) ring, making it susceptible to attack by π-excessive (het)arenes. mdpi.com While this is a case of the fused system acting as an electrophile, it highlights how substituents dramatically alter reactivity. In the case of this compound, the indole nitrogen will direct substitution to the adjacent positions, but steric hindrance and the electronic pull of the isoxazole ring will modulate the final outcome.

Position Predicted Reactivity toward Electrophiles Rationale
Indole C3 HighCanonical position for indole electrophilic substitution, leading to a stable cationic intermediate. ic.ac.uk
Indole C2 ModerateA secondary site for indole substitution, generally less favored than C3. ic.ac.uk
Indole C7 LowSubstitution on the benzene ring is less favorable than on the pyrrole ring.
Isoxazole C4 LowAlthough the typical site for isoxazole SEAr, it is deactivated compared to the indole ring.

Nucleophilic Additions and Substitutions on the Fused System

Nucleophilic attack on the this compound core is generally less favorable than electrophilic substitution due to the electron-rich nature of the indole system. However, the introduction of strong electron-withdrawing groups onto the ring system can activate it toward nucleophiles. Research on 6-nitroisoxazolo[4,3-b]pyridines has shown that these "superelectrophilic" systems readily undergo nucleophilic addition with various carbon nucleophiles under mild conditions. mdpi.com

For the unsubstituted this compound, nucleophilic substitution would likely require harsh conditions or prior modification. One potential pathway involves the isoxazole ring. The C4 position of the isoxazole ring in related isoxazolo[5,4-b]pyridine (B12869864) systems has been shown to participate in intramolecular cyclization via nucleophilic addition to a nitrile function during synthesis. clockss.org This suggests that under specific circumstances, positions within the isoxazole moiety can be susceptible to nucleophilic attack. Furthermore, functionalization at the C5 position of isoxazolines with various aromatics can proceed via an SEAr mechanism, which involves the formation of a carbocation intermediate that is then attacked by the aromatic nucleophile. nih.gov

Oxidation and Reduction Pathways of the Heterocyclic Rings

The oxidation and reduction of this compound can target either the indole or the isoxazole ring, leading to a variety of products.

Oxidation: The indole ring is susceptible to oxidation, which can occur at the C2-C3 double bond. The isoxazole ring itself is relatively stable to oxidation, but adjacent functionalities can be transformed. In related synthetic studies, isoxazolidines are readily oxidized to the corresponding isoxazolines, and further to isoxazoles, using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.combohrium.com Peracid-induced ring opening of hexahydro-2H-isoxazolo[2,3-a]pyridines can lead to the formation of cyclic aldonitrones. researchgate.net The electrochemical oxidation of indole derivatives at carbon-based electrodes is also a well-established process. nih.gov

Reduction: Reduction of the isoxazole ring is a common transformation that often results in the cleavage of the weak N-O bond. This ring-opening can yield versatile difunctionalized compounds such as β-amino alcohols, enaminoketones, or β-hydroxy ketones, making the isoxazole ring a useful masked functional group. researchgate.net Catalytic hydrogenation or treatment with reducing agents like Na/NH₃ can effect this transformation. The indole ring can also be reduced, typically at the C2-C3 double bond, to afford an indoline (B122111) derivative, though this usually requires more forcing conditions than the isoxazole ring opening.

Reaction Type Reagent/Condition Likely Outcome Reference for Related Systems
Oxidation DDQAromatization (if starting from a partially saturated precursor) mdpi.combohrium.com
Oxidation Peracids (e.g., m-CPBA)N-Oxide formation or ring opening of the isoxazole moiety researchgate.net
Oxidation ElectrochemicalOxidation of the indole nucleus nih.gov
Reduction Catalytic Hydrogenation (e.g., H₂/Pd)Isoxazole N-O bond cleavage and ring opening researchgate.net
Reduction Strong reducing agents (e.g., Na/NH₃)Cleavage of the isoxazole ring researchgate.net

Cycloaddition and Rearrangement Reactions Involving the Isoxazole Moiety

The isoxazole moiety within the this compound framework is a versatile participant in both cycloaddition and rearrangement reactions.

Cycloaddition Reactions: Isoxazoles can act as dienophiles or dienes in [4+2] cycloaddition reactions, depending on the substituents and reaction partners. For instance, highly electron-deficient 6-nitroisoxazolo[4,3-b]pyridines readily undergo [4+2] cycloaddition across the C=C bond of the pyridine ring. mdpi.com While the indole part of this compound is electron-rich, the isoxazole part could potentially react with suitable dienes. More commonly, isoxazoles are synthesized via 1,3-dipolar cycloadditions of nitrile oxides with alkynes or alkenes, a foundational reaction in isoxazole chemistry. mdpi.comresearchgate.netnih.gov

Rearrangement Reactions: Isoxazoles are known to undergo a variety of rearrangement reactions, often initiated by heat or light.

Photochemical Rearrangement: Upon UV irradiation, isoxazoles can rearrange to form oxazoles. This transformation is thought to proceed through an acyl azirine intermediate. ucd.ie A recent study demonstrated that trisubstituted isoxazoles can be photochemically converted into highly reactive ketenimine intermediates, which can then be trapped to form other heterocycles like pyrazoles. nih.gov

Thermal Rearrangement: Thermal conditions can also induce rearrangements. The Beckmann rearrangement has been employed in the synthesis of fused isoxazoline (B3343090)/isoquinolinone systems, illustrating a pathway for ring expansion and nitrogen insertion in related heterocyclic structures. mdpi.combohrium.com Ruthenium catalysts can also promote the rearrangement of substituted isoxazol-5-ones into other heterocyclic systems like pyrazoles. nih.gov

Transition Metal-Catalyzed Functionalization and Derivatization

Transition metal catalysis offers powerful tools for the C-H functionalization of heterocyclic cores like this compound. Both the indole and isoxazole rings present opportunities for such transformations.

The C-H functionalization of indoles is well-developed, with methods available for selective reactions at nearly every position. rsc.org

C2 and C3 Functionalization: The inherent reactivity of the pyrrole ring allows for palladium, rhodium, and ruthenium-catalyzed arylations, alkenylations, and acylations, often directed by an N-protecting or directing group. rsc.orgnih.gov

C4-C7 Functionalization: Directing groups are typically required to achieve selective C-H functionalization on the benzene portion of the indole ring. rsc.orgnih.gov

The isoxazole ring can also be functionalized. Direct C-H functionalization at the C4 position is a known process. researchgate.netsci-hub.se Furthermore, the N-O bond of the isoxazole ring is susceptible to cleavage by transition metals via oxidative addition, which opens up pathways for constructing new nitrogen-containing heterocycles. researchgate.net

Catalyst System Target Site Transformation Reference for Related Systems
Rh(III) Indole C2Acylation, Addition to aldehydes nih.gov
Ru(II) Indole C7Addition to aldehydes (with directing group) nih.gov
Pd(II) Indole C2/C3Arylation, Alkenylation rsc.org
Cu(I) Isoxazole RingAnnulation reactions acs.org
Ru(II) Isoxazol-5-oneRing-opening/rearrangement nih.gov

Photochemical and Electrochemical Reactivity of the Compound

Photochemical Reactivity: The photochemistry of this compound is expected to be dominated by transformations of the isoxazole ring. As established, isoxazoles are photo-labile and can isomerize to other heterocycles. d-nb.info The most common photochemical reaction is the rearrangement to an oxazole, which proceeds via cleavage of the weak N-O bond. ucd.ie More recent work has shown that irradiation can lead to ketenimine intermediates, which are valuable synthetic building blocks. nih.gov The specific outcome would depend on the substitution pattern and the irradiation wavelength. The indole nucleus is generally more photochemically robust but can participate in photocycloadditions and other reactions under specific conditions.

Electrochemical Reactivity: The electrochemical behavior of this compound would feature contributions from both heterocyclic components. The indole ring is known to be electroactive and can be easily oxidized. nih.gov This oxidation typically occurs on the electron-rich pyrrole ring. The isoxazole ring's electrochemical properties are less commonly studied, but investigations on bis-isoxazole systems using cyclic voltammetry have been performed to understand their oxidation and reduction processes. nih.gov Therefore, cyclic voltammetry of this compound would likely reveal an irreversible oxidation wave corresponding to the indole moiety, with the potential of this oxidation being modulated by the electron-withdrawing character of the fused isoxazole. Reduction processes would likely target the isoxazole ring, potentially leading to N-O bond cleavage.

Structure Activity Relationship Sar Studies and Ligand Design Principles for 2h Isoxazolo 5,4 F Indole Scaffolds

Scaffold Modification Strategies and Combinatorial Library Synthesis

The ability to generate a diverse collection of derivatives based on the 2H-Isoxazolo[5,4-f]indole scaffold is fundamental to comprehensive SAR studies. Modern synthetic methodologies enable the strategic modification of various positions on the tricyclic core. Key strategies often focus on the functionalization of the indole (B1671886) nitrogen, positions on the benzene (B151609) ring, and the isoxazole (B147169) moiety.

Combinatorial chemistry approaches are particularly powerful in this context. By employing parallel synthesis techniques, large libraries of compounds can be efficiently generated. For instance, a common strategy involves the preparation of a key intermediate, the this compound core, which is then subjected to a variety of reactions with a diverse set of building blocks. This allows for the systematic exploration of the chemical space around the scaffold.

Table 1: Exemplary Scaffold Modification Points and Potential Reagents

Position of ModificationType of ReactionPotential ReagentsResulting Functional Group
Indole Nitrogen (N-H)Alkylation, AcylationAlkyl halides, Acid chloridesN-Alkyl, N-Acyl
Benzene RingHalogenation, NitrationN-Bromosuccinimide, Nitric acidBromo, Nitro
Isoxazole RingNot commonly modified--
Side Chain AdditionSuzuki Coupling, Sonogashira CouplingBoronic acids, Terminal alkynesAryl, Alkynyl substituents

Identification of Key Pharmacophoric Elements through Derivatization

Derivatization, the process of chemically modifying a compound to produce a new compound with similar structure but different chemical or physical properties, is central to identifying the key pharmacophoric elements of the this compound scaffold. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.

Through the synthesis and biological evaluation of a series of derivatives, researchers can pinpoint which parts of the molecule are critical for interaction with a biological target. For example, by systematically altering the substituents at a specific position and observing the corresponding change in activity, the importance of that position for binding can be determined. This could reveal the necessity of a hydrogen bond donor, a hydrophobic group, or a specific charge distribution for optimal activity.

Elucidation of Molecular Recognition and Binding Interactions (Preclinical Context)

Understanding how ligands based on the this compound core recognize and bind to their biological targets is a cornerstone of rational drug design. In a preclinical setting, a variety of biophysical and computational techniques are employed to elucidate these interactions at the molecular level.

Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information of the ligand-target complex. This allows for the direct visualization of binding modes and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Computational methods, including molecular docking and molecular dynamics simulations, complement these experimental techniques by predicting binding poses and estimating binding affinities.

Rational Design and Optimization of Ligands Based on the this compound Core

The insights gained from SAR studies and the elucidation of binding interactions pave the way for the rational design and optimization of ligands. This iterative process involves designing new molecules with predicted improved properties, synthesizing them, and then evaluating their biological activity.

For instance, if a hydrophobic pocket is identified in the binding site of the target protein, new derivatives of this compound can be designed with larger, more lipophilic substituents to better fill this pocket and enhance binding affinity. Conversely, if a hydrogen bond is found to be crucial for activity, modifications can be made to introduce or strengthen this interaction. This cycle of design, synthesis, and testing is repeated to progressively refine the ligand's properties.

Table 2: Hypothetical Optimization of a this compound-based Ligand

Lead CompoundModificationRationaleResulting CompoundPredicted Outcome
This compoundAddition of a methyl group at the indole nitrogenExplore steric and electronic effects at N-positionN-Methyl-2H-Isoxazolo[5,4-f]indoleAltered solubility and potential for new interactions
N-Methyl-2H-Isoxazolo[5,4-f]indoleBromination of the benzene ringIntroduce a group for further functionalizationBromo-N-Methyl-2H-Isoxazolo[5,4-f]indoleIntermediate for Suzuki coupling
Bromo-N-Methyl-2H-Isoxazolo[5,4-f]indoleSuzuki coupling with phenylboronic acidIntroduce a bulky aromatic groupN-Methyl-phenyl-2H-Isoxazolo[5,4-f]indoleIncreased hydrophobic interactions

High-Throughput Screening (HTS) in the Context of Chemical Biology Research

High-throughput screening (HTS) plays a pivotal role in the exploration of the biological activities of this compound-based compound libraries. In chemical biology research, HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cellular assay.

The diverse libraries generated through combinatorial synthesis can be screened to identify initial "hits"—compounds that exhibit a desired biological effect. These hits then serve as starting points for more focused lead optimization efforts. HTS is not only a tool for drug discovery but also a powerful method for probing biological pathways and identifying novel molecular probes to study cellular function. The data generated from HTS, when combined with SAR information, provides a comprehensive understanding of the therapeutic potential of the this compound scaffold.

Mechanisms of Biological Action and Molecular Target Engagement Preclinical Research

Identification and Validation of Molecular Targets (e.g., Enzyme Inhibition, Receptor Binding)

The initial step in understanding the biological activity of 2H-Isoxazolo[5,4-f]indole would be to identify its direct molecular binding partners. This is often achieved through broad screening assays followed by more focused validation studies.

Enzyme Inhibition Assays: The compound would be tested against a panel of enzymes, particularly those implicated in diseases of interest (e.g., kinases, proteases, phosphodiesterases). Should initial screenings show inhibitory activity, further studies would determine the kinetics of this inhibition (e.g., competitive, non-competitive, uncompetitive) and the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Receptor Binding Assays: To determine if this compound interacts with cell surface or nuclear receptors, radioligand binding assays are a classical approach. These assays measure the displacement of a known, labeled ligand from its receptor by the test compound, allowing for the calculation of a binding affinity (Kᵢ).

A hypothetical dataset for a related, fictional isoxazole (B147169) derivative is presented below to illustrate how such data would be tabulated.

Table 1: Hypothetical Molecular Target Profile for an Isoxazoloindole Analog

Target Assay Type Metric Value (nM)
Kinase X Enzyme Inhibition IC₅₀ 75
GPCR Y Receptor Binding Kᵢ 150

Cell-Based Assays for Investigating Intracellular Signaling Pathways and Phenotypic Responses (in vitro)

Once a molecular target is identified, cell-based assays are employed to understand the downstream consequences of this interaction within a cellular context. These assays can reveal the compound's impact on signaling pathways and observable cellular behaviors (phenotypes).

Signaling Pathway Analysis: Techniques like Western blotting or ELISA would be used to measure changes in the phosphorylation status or expression levels of proteins downstream of the identified target. For instance, if this compound were found to inhibit a specific kinase, assays would examine the phosphorylation of that kinase's known substrates.

Phenotypic Assays: The ultimate effect on the cell is often the most relevant biological endpoint. Assays measuring cell viability, proliferation, apoptosis (programmed cell death), migration, or differentiation would be conducted in relevant cell lines.

Biochemical Characterization of Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

To gain a deeper, more precise understanding of the binding event, biophysical and biochemical techniques are used. These methods characterize the interaction in a purified, cell-free system.

Surface Plasmon Resonance (SPR): This technique can provide real-time data on the kinetics of binding between this compound and a purified target protein, yielding association (kₐ) and dissociation (kₑ) rates, from which the dissociation constant (K₋) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

X-ray Crystallography: If the compound forms a stable complex with its protein target, co-crystallization can allow for the determination of the three-dimensional structure of the complex at atomic resolution, revealing the precise binding mode.

In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation

To bridge the gap between simplified cell culture and whole-organism studies, more complex model systems are utilized.

3D Cell Culture Models (Organoids/Spheroids): These models more accurately mimic the in vivo microenvironment and can provide insights into how this compound might behave in a tissue-like context, considering factors like compound penetration and cell-cell interactions.

Ex Vivo Models: These involve the use of tissues or organs isolated from an organism. For example, tissue slices could be treated with this compound to study its effects on a specific biological process within an intact, albeit non-perfused, tissue architecture.

Pharmacological Profiling in Preclinical Animal Models for Proof-of-Concept Studies (excluding clinical trial data)

The final stage of preclinical mechanistic investigation involves demonstrating that the compound can engage its target in a living organism and produce a desired physiological effect.

Target Engagement Biomarkers: Studies in animal models (typically rodents) would first seek to confirm that the compound reaches its target in the relevant tissues and engages it. This can be done by measuring a downstream biomarker (e.g., the phosphorylation of a substrate protein in tissue lysates after dosing).

Proof-of-Concept Efficacy Models: Animals with an induced or genetic form of a disease would be treated with this compound to determine if it can produce a therapeutic benefit. For example, in a cancer model, this would involve measuring tumor growth inhibition. In a neuroscience context, it might involve assessing behavioral changes in a model of anxiety or depression. The outcomes of these studies are critical for deciding whether to advance a compound toward clinical development.

Emerging Applications and Material Science Potential of 2h Isoxazolo 5,4 F Indole Derivatives

Design and Development of Chemo-Sensors and Probes

The unique structural and electronic features of the isoxazoloindole framework make it an attractive candidate for the core of chemosensors. The presence of heteroatoms (nitrogen and oxygen) and the indole (B1671886) N-H group provides specific sites for interaction with analytes through hydrogen bonding or coordination. These interactions can induce measurable changes in the molecule's photophysical properties, such as absorption or fluorescence, forming the basis of a sensing mechanism.

A notable example in this area is a sensor based on a closely related pyrrole-isoxazole scaffold, 3-amino-5-(4,5,6,7-tetrahydro-1H-indol-2-yl)isoxazole-4-carboxamide. This compound has been developed as a highly selective and sensitive fluorescent chemosensor for the fluoride anion (F⁻) in aprotic solvents like acetonitrile (B52724). rsc.org The sensor operates through a deprotonation mechanism of the pyrrole-NH group by the highly basic fluoride ion. rsc.org This event disrupts the molecule's internal charge transfer (ICT) state, leading to a distinct ratiometric change in its fluorescence emission, allowing for quantitative detection. The sensor exhibits remarkable selectivity for fluoride over other common anions such as Cl⁻, Br⁻, I⁻, HSO₄⁻, H₂PO₄⁻, and AcO⁻. rsc.org Fused isoindole-imidazole scaffolds have also been designed as "turn-on" fluorescent sensors for metal ions like Zn²⁺, demonstrating the versatility of fused nitrogen heterocycles in sensor design. nih.govsemanticscholar.org

Sensor Derivative/ScaffoldTarget AnalyteSensing MechanismDetection MethodKey Findings
3-amino-5-(4,5,6,7-tetrahydro-1H-indol-2-yl)isoxazole-4-carboxamideFluoride (F⁻)Deprotonation of pyrrole-NHUV-vis and Fluorescence SpectroscopyHigh selectivity and sensitivity for F⁻ over other anions. rsc.org
Isoindole-imidazole Schiff baseZinc (Zn²⁺)Chelation Enhanced Fluorescence (CHEF)"Turn-on" FluorescenceHighly selective and sensitive detection in solution and gel form. nih.govsemanticscholar.org

Integration in Organic Optoelectronic Devices (e.g., OLEDs, OFETs)

The conjugated π-system inherent to the 2H-Isoxazolo[5,4-f]indole core suggests its potential utility in organic electronics. Fused heterocyclic compounds are widely investigated as active materials in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the electronic properties—such as the HOMO/LUMO energy levels—through chemical modification of the isoxazoloindole skeleton is crucial for these applications.

In the realm of OFETs, indole derivatives have been incorporated into donor-acceptor-donor (D-A-D) type small molecules. For instance, materials based on an isoindigo acceptor (a bi-indole derivative) have been synthesized and used as the active layer in solution-processable OFETs. nih.govnih.gov These materials have demonstrated p-type semiconductor behavior, with charge-carrier mobilities influenced by the choice of the donor unit attached to the isoindigo core. nih.govnih.gov

For OLEDs, fused indole structures like indolo[2,3-b]indole have been utilized as donor moieties in molecules exhibiting thermally activated delayed fluorescence (TADF). researchgate.netmdpi.com These emitters are crucial for harvesting both singlet and triplet excitons, leading to high-efficiency OLEDs. Devices employing these indoloindole-based emitters have achieved high external quantum efficiencies (EQEs) of up to 19.2% with good operational stability, demonstrating the promise of fused indole systems in advanced lighting and display technologies. researchgate.netmdpi.com Bipolar blue-emitting materials incorporating carbazole (an isomer of a benz-indole system) and imidazole derivatives have also been developed for non-doped deep-blue OLEDs, achieving high luminance and efficiency. ijper.org

Device TypeMaterial Class/ScaffoldRole of MaterialPerformance MetricValue
OFETIsoindigo-based D-A-D molecule (S11)p-type semiconductorHole Mobility (µh)7.8 × 10⁻³ cm²/Vs
OLEDIndolo[2,3-b]indole-based TADF emitterEmitterExternal Quantum Efficiency (EQE)up to 19.2% researchgate.net
OLEDCarbazole-π-imidazole derivative (BCzB-PPI)Non-doped emitterMaximum EQE4.43%

Utilization as Catalysts or Ligands in Organic Transformations

The application of this compound derivatives as catalysts or ligands in organic synthesis is a largely unexplored but promising field. The scaffold contains multiple heteroatoms—specifically, two nitrogen atoms and one oxygen atom—which can act as potential coordination sites for metal centers. youtube.com The development of effective ligands is a cornerstone of homogeneous catalysis, enabling crucial transformations like cross-coupling reactions. jmchemsci.comnih.gov

Fused N-heterocyclic compounds are widely used as ligands in transition metal catalysis. The specific geometry and electronic properties of the isoxazoloindole skeleton could offer unique steric and electronic environments around a coordinated metal. Depending on the substitution pattern, derivatives could be designed to act as bidentate or even polydentate ligands. The combination of the electron-rich indole system and the electron-withdrawing character of the isoxazole (B147169) ring could modulate the electronic properties of a catalytic metal center, influencing its reactivity and selectivity. While specific examples of this compound derivatives being used in this capacity are not yet prevalent in the literature, the structural motifs are analogous to other heterocyclic systems that have found success. The N-O bond within the isoxazole ring itself can be activated by transition metals, suggesting a rich coordination chemistry for this class of compounds.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The this compound scaffold possesses key functional groups that can participate in such interactions, particularly hydrogen bonding. The indole N-H group is a potent hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. mdpi.com

These directional interactions can guide the self-assembly of isoxazoloindole molecules into well-defined, higher-order structures in the solid state or in solution. nih.gov The formation of predictable hydrogen-bonding patterns, known as supramolecular synthons, is a fundamental concept in crystal engineering and the design of molecular materials. nih.gov Depending on the placement of additional functional groups on the isoxazoloindole core, it is conceivable to program the assembly of these molecules into one-dimensional tapes, two-dimensional sheets, or complex three-dimensional networks. researchgate.net Such organized assemblies can exhibit unique collective properties, different from the individual molecules, which could be exploited in areas like nonlinear optics, organic conductors, or porous materials.

Biological Probing Tools and Imaging Agents for Research

The fluorescent properties of heterocyclic molecules make them valuable tools for biological imaging. Derivatives of this compound can be envisioned as scaffolds for fluorescent probes designed to visualize specific biological targets or processes within living cells. By attaching recognition moieties for specific enzymes, receptors, or ions to the core fluorophore, researchers can create probes that "light up" in the presence of their target.

Research on related isoxazole-containing systems has demonstrated the viability of this approach. For example, fluorescent probes have been constructed by tethering isoxazole-1,4-dihydropyridine (IDHP) units to fluorescent dyes. researchgate.net These conjugates have been used to target and image the multidrug-resistance transporter (MDR-1) in human neuroblastoma cells (SH-SY5Y), providing a tool to study drug resistance mechanisms in cancer. researchgate.net The development of probes for biologically relevant metal ions, such as Fe³⁺, and their application in cellular imaging further highlights the potential of N-heterocyclic compounds in this area. wikipedia.org The design of such probes based on the isoxazoloindole scaffold could lead to new agents for studying cellular biology and disease states.

Probe ScaffoldTargetApplicationImaging ContextKey Finding
Isoxazole-1,4-dihydropyridine (IDHP)-fluorophore conjugateMultidrug-resistance transporter (MDR-1)Biological ProbeSelective distribution in SH-SY5Y cellsEnables visualization of a key protein involved in drug resistance. researchgate.net
rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivativeIron (Fe³⁺)Ion Imaging AgentIntracellular imaging in HeLa cellsAllows for monitoring of intracellular Fe³⁺ levels. wikipedia.org

Advanced Analytical Methodologies in 2h Isoxazolo 5,4 F Indole Research

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC, SFC)

Chromatographic techniques are indispensable for determining the purity of 2H-Isoxazolo[5,4-f]indole and for the separation of isomers or related compounds. High-Performance Liquid Chromatography (HPLC) is the most prominent of these methods, particularly in its reversed-phase mode.

High-Performance Liquid Chromatography (HPLC): The purity of newly synthesized batches of this compound would be primarily assessed using reversed-phase HPLC (RP-HPLC). The development of a stability-indicating HPLC method is crucial, which involves intentionally degrading the compound to ensure the analytical method can separate the intact molecule from its degradation products. nih.govjapsonline.com For instance, in the analysis of isoxazolyl penicillins, successful separations were achieved on a reversed-phase column using a mobile phase of acetonitrile (B52724) and a buffered aqueous solution. nih.gov Similarly, a method for the isoxazole (B147169) derivative leflunomide (B1674699) used a C18 column with a mobile phase of methanol (B129727) and phosphate (B84403) buffer. japsonline.com For this compound, a typical starting point would be a C18 column with a gradient elution of acetonitrile or methanol and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. scispace.com Enantiomeric separation of chiral isoxazoline (B3343090) derivatives has been successfully performed using HPLC, a technique that would be vital if chiral centers are introduced into the this compound scaffold. nih.gov

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While the parent this compound may have limited volatility, certain smaller derivatives or fragments could be amenable to GC analysis. GC is often used for the analysis of N-heterocyclic compounds in various matrices. nih.govacs.org For less volatile compounds, derivatization to increase volatility may be necessary.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the analysis and purification of polar compounds like many N-heterocycles, offering a green alternative to normal-phase HPLC. mdpi.com It is particularly effective for chiral separations and for analyzing compounds that are not suitable for GC or have poor solubility in RP-HPLC mobile phases.

Table 1: Representative HPLC Conditions for Analysis of Isoxazole Derivatives

Parameter Setting 1 (for Purity) Setting 2 (for Isomer Separation) Source
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm Chiral Stationary Phase (e.g., polysaccharide-based) japsonline.com, nih.gov
Mobile Phase Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 5.0) Heptane/Isopropanol/Ethanol mixture nih.gov, nih.gov
Elution Gradient or Isocratic Isocratic nih.gov, nih.gov
Flow Rate 1.0 mL/min 0.5 - 1.0 mL/min japsonline.com, nih.gov
Detection UV at 220-260 nm UV at 254 nm nih.gov, scispace.com
Temperature Ambient or controlled (e.g., 40 °C) Ambient google.com

Hyphenated Techniques for Online Analysis and Structural Confirmation (e.g., LC-MS, GC-MS, CE-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are critical for the unambiguous identification of this compound and its related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the cornerstone for the structural confirmation of compounds like this compound. After separation by HPLC, the analyte is introduced into a mass spectrometer, which provides molecular weight and fragmentation data. Electrospray ionization (ESI) is a common ionization technique for N-containing heterocyclic compounds. nih.gov Tandem mass spectrometry (MS/MS) can be used to further investigate the structure by inducing and analyzing fragmentation patterns. nih.gov For example, in the analysis of pyrisoxazole (B1245146) isomers, a sensitive HPLC-MS/MS method was developed using ESI in positive ion mode and monitoring precursor-to-product ion transitions. rsc.orgrsc.org Such a method would be directly applicable to confirm the identity of this compound in complex research samples.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or degradation products, GC-MS is the method of choice. It provides excellent separation and structural information. nih.gov The analysis of various N-heterocyclic compounds has been extensively performed using GC-MS, often employing a capillary HP-5ms column and electron ionization (EI). acs.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE offers high separation efficiency based on the electrophoretic mobility of analytes. When coupled with MS, it becomes a powerful tool for analyzing charged or highly polar compounds, which can sometimes be challenging by HPLC.

Table 2: Typical Mass Spectrometry Parameters for Fused N-Heterocycle Analysis | Parameter | LC-MS/MS Setting | GC-MS Setting | Source | | :--- | :--- | :--- | | Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI) | nih.gov, acs.org | | Ionization Energy | - | 70 eV | acs.org | | Capillary Voltage | ~3500 V | - | nih.gov | | Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan | Full Scan or Selected Ion Monitoring (SIM) | rsc.org, acs.org | | Collision Gas | Nitrogen or Argon | - | nih.gov | | Mass Analyzer | Triple Quadrupole (QQQ) or Ion Trap | Quadrupole or Time-of-Flight (TOF) | nih.gov, nih.gov |

High-Throughput Analytical Platforms for Compound Screening

In the context of drug discovery or materials science, derivatives of the this compound core may be synthesized in large numbers to create a compound library. High-throughput screening (HTS) methodologies are then employed to rapidly assess the properties of these libraries. nih.gov The development of isoxazole derivatives often involves HTS of compound libraries followed by structural modifications. nih.gov Analytical techniques are at the heart of HTS, with rapid LC-MS or direct analysis in real time (DART) mass spectrometry methods being used to quickly confirm the identity and purity of library members. nih.govrsc.org

Impurity Profiling and Stability Studies under Research Conditions

Understanding the impurity profile and stability of this compound is a regulatory and scientific necessity. pharmainfo.innih.gov This involves identifying and quantifying impurities that may arise during synthesis or upon storage. ajprd.com

Forced Degradation Studies: To establish a stability-indicating method, this compound would be subjected to forced degradation under various stress conditions, such as acid, base, oxidation, heat, and light. japsonline.comseejph.com For example, the isoxazole drug leflunomide was shown to degrade in acidic and basic media. japsonline.com The degradation products are then separated and identified, typically using LC-MS. japsonline.com Heterocyclic aromatic rings are known to be susceptible to oxidative and photolytic degradation. pharmatutor.org

Impurity Identification: Any impurity present at a significant level must be identified. This often involves isolating the impurity using preparative HPLC and then elucidating its structure using spectroscopic techniques like NMR and high-resolution mass spectrometry (HRMS).

Table 3: Potential Impurities in this compound Synthesis

Compound Name Potential Origin
Starting Materials Incomplete reaction
Intermediates Incomplete reaction
Positional Isomers Lack of regioselectivity in ring formation
Hydrolyzed Products Degradation (e.g., opening of the isoxazole ring)
Oxidized Products Degradation (e.g., N-oxides)
Reagents/Catalysts Carryover from the manufacturing process

Future Research Directions and Uncharted Territories for 2h Isoxazolo 5,4 F Indole

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of novel chemical entities, and 2H-Isoxazolo[5,4-f]indole is an ideal candidate for such in silico approaches. Computational tools are increasingly used to predict the properties and activities of heterocyclic compounds, offering a cost-effective and rapid alternative to traditional experimental screening. numberanalytics.compnrjournal.com

Future work could focus on developing quantitative structure-activity relationship (QSAR) models specifically for a library of this compound derivatives. pnrjournal.comnih.gov By generating a virtual library with diverse substitutions on the indole (B1671886) and isoxazole (B147169) rings, ML algorithms could be trained to predict various properties. stjude.org These models can analyze chemical and structural features to identify potential candidates for specific biological targets. pnrjournal.com This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. stjude.org

Advanced ML models, potentially augmented by quantum computing techniques, could predict ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles, binding affinities to various receptors, and even potential off-target effects before a single derivative is synthesized. weforum.orgnih.gov

Table 1: Hypothetical Predictive Modeling Parameters for this compound Derivatives

ParameterInput Data TypePredictive GoalPotential ML Model
Binding Affinity Molecular descriptors (e.g., topological, electronic), Target protein structurePredict IC₅₀/Kᵢ for a specific enzyme (e.g., kinase, protease)Graph Convolutional Neural Network (GCNN)
Aqueous Solubility 2D/3D structure, calculated logP, hydrogen bond donors/acceptorsEstimate solubility (mg/mL) to guide formulationRandom Forest Regression
Metabolic Stability Substructure fingerprints, known metabolic sites of related heterocyclesIdentify potential sites of metabolic attack (e.g., CYP450-mediated oxidation)Support Vector Machine (SVM)
Toxicity Structural alerts (e.g., PAINS), predicted reactivity, physicochemical propertiesFlag potential for cytotoxicity, hepatotoxicity, or cardiotoxicityDeep Neural Network (DNN)

Exploration of Novel Reaction Spaces and Synthetic Methodologies for Enhanced Diversity

The pursuit of novel bioactive compounds is intrinsically linked to the development of new synthetic reactions that can generate chemical diversity. beilstein-journals.orgresearchgate.net For this compound, future research will likely move beyond traditional multi-step sequences to embrace more efficient and innovative synthetic strategies. researchgate.net

Key areas of exploration could include:

Flow Chemistry: Utilizing continuous flow reactors can offer superior control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous intermediates or precise temperature control. numberanalytics.com This would be invaluable for the scalable production of a this compound library.

Photoredox and Electrocatalysis: These methods allow for the activation of chemical bonds under exceptionally mild conditions. chemistryviews.orgresearchgate.net An electrocatalytic approach, for instance, could enable novel C-H functionalization on the indole or isoxazole core, providing access to derivatives that are difficult to obtain through conventional means, all while potentially using earth-abundant catalysts like cobalt and generating only hydrogen gas as a byproduct. chemistryviews.org

Diversity-Oriented Synthesis (DOS): Applying DOS principles would involve creating synthetic pathways that can generate a wide range of structurally diverse and complex molecules from a common this compound intermediate. beilstein-journals.org This could involve late-stage diversification strategies where different functionalities are introduced at the final steps of the synthesis.

Deepening Fundamental Understanding of Molecular Recognition and Biological Mechanisms at the Atomic Level

To fully exploit the therapeutic potential of this compound, a profound understanding of how its derivatives interact with biological targets is essential. Molecular docking studies, a cornerstone of modern drug design, will be a critical starting point. mdpi.comconnectjournals.com These computational simulations can predict the binding modes and affinities of this compound derivatives within the active sites of target proteins, such as enzymes or receptors. mdpi.comresearchgate.net

Beyond initial docking, future research should employ more sophisticated techniques:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of solvent molecules. mdpi.com

X-ray Crystallography and Cryo-EM: Obtaining high-resolution crystal or cryo-electron microscopy structures of this compound derivatives bound to their protein targets would provide definitive, atomic-level proof of the binding mode. This information is invaluable for structure-based drug design, enabling the rational optimization of lead compounds.

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can precisely quantify the thermodynamics and kinetics of the binding interaction, offering a deeper understanding of the forces driving molecular recognition.

Development of Sustainable Synthesis Routes and Circular Economy Approaches

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. numberanalytics.comeuroasiapub.org The synthesis of heterocyclic compounds like this compound is a prime area for the application of green chemistry principles. rasayanjournal.co.inroutledge.com

Future research will focus on redesigning synthetic routes to minimize environmental impact:

Use of Benign Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key goal. mdpi.com The direct functionalization of indole scaffolds in aqueous media is a rapidly growing field that could be applied here. nih.govresearchgate.net

Catalysis: The development of highly efficient and recyclable catalysts, such as nanocatalysts or solid-supported catalysts, can reduce waste and energy consumption. mdpi.comnih.gov

Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. numberanalytics.com This often involves developing one-pot, multicomponent reactions that build molecular complexity in a single step. routledge.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner reactions under solvent-free conditions. mdpi.comrasayanjournal.co.in

Table 2: Comparison of Hypothetical Synthetic Routes for this compound Based on Green Chemistry Metrics

MetricTraditional Route (Hypothetical)Green Route (Prospective)Improvement
Solvent Dichloromethane, TolueneWater, EthanolElimination of hazardous VOCs
Catalyst Stoichiometric strong baseRecyclable solid acid catalystReduced waste, catalyst reusability
Number of Steps 52 (One-pot)Increased efficiency, less waste
Energy Input 24h reflux at 110°C15 min microwave at 80°CSignificant energy and time savings
Atom Economy 45%85%Maximized material efficiency
E-Factor (Waste/Product) ~50<5Drastic reduction in generated waste

Expansion into Novel Interdisciplinary Research Areas

The unique electronic and structural features of the this compound scaffold make it a candidate for applications beyond medicine. Interdisciplinary collaboration will be key to unlocking this potential.

Quantum Computing in Drug Discovery: While still an emerging field, quantum computing holds the promise of revolutionizing molecular simulation. weforum.orgijbpas.com Quantum algorithms could one day perform calculations of molecular energy and protein-ligand interactions with an accuracy and speed unattainable by classical computers. milvus.iothequantuminsider.com Applying these methods to this compound could enable the design of exquisitely selective ligands for challenging drug targets. stjude.org

Advanced Materials: Indole-based compounds are utilized in the development of materials such as polymers and dyes due to their electronic properties. scbt.com The fused, electron-rich system of this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research could focus on synthesizing derivatives with tailored electronic properties and studying their performance in material science contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2H-Isoxazolo[5,4-f]indole, and how do reaction conditions influence yield and purity?

  • Methodology : Adapt procedures from analogous oxazolo-indole syntheses. For example, PHOXI (2-Phenyl-6H-oxazolo[4,5-e]indole) was synthesized via condensation of 5-hydroxyindole with benzylamine under reflux in acetic acid . For this compound, substitute appropriate starting materials (e.g., 6-hydroxyindole derivatives) and optimize stoichiometry.
  • Critical Parameters : Monitor reaction time (3–5 hours) and temperature (reflux ~110°C). Use sodium acetate as a base to deprotonate intermediates .

Q. How can spectroscopic techniques (NMR, MS, X-ray) confirm the structural integrity of this compound?

  • Approach :

  • ¹H NMR : Compare chemical shifts of aromatic protons (δ 6.5–8.5 ppm) and oxazole ring protons (δ 5.5–6.5 ppm) to analogous compounds like PHOXI .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using high-resolution MS.
  • X-ray Crystallography : Resolve regiochemistry of the fused isoxazole-indole system, as seen in isoindole derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

  • Data-Driven Strategy : Use computational modeling (e.g., energy decomposition analysis) to predict reactive sites. For example, substituted indoles exhibit regioselectivity at positions 5 and 7 (85:15 ratio) due to orbital interactions (ΔEorb) .
  • Experimental Validation : Perform nitration or halogenation reactions and analyze product ratios via HPLC or ¹H NMR.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Case Study : If conflicting data arise (e.g., cytotoxicity vs. inactivity), re-evaluate assay conditions:

  • Purity : Verify compound integrity (>95% by HPLC) and exclude contaminants from synthesis (e.g., unreacted indole precursors) .
  • Solvent Effects : Test activity in polar (DMSO) vs. nonpolar (THF) solvents, as indole derivatives may aggregate .

Q. How does the electronic nature of substituents (e.g., NO₂, Cl, OCH₃) on the indole ring influence the stability of this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., 2-CH₃ derivatives degrade at ~250°C vs. 2-NO₂ at ~200°C) .
  • DFT Calculations : Compare HOMO-LUMO gaps to correlate electron-withdrawing groups with reduced stability .

Methodological Challenges

Q. What experimental precautions are critical for handling this compound due to its potential reactivity?

  • Safety Protocols :

  • Irritant Mitigation : Use gloves and safety goggles, as indole derivatives (e.g., 5-amino-3(2H)-isoxazolone) are classified as irritants .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation, similar to fluorinated indoles .

Q. How can computational tools predict the interaction of this compound with biological targets (e.g., kinases)?

  • Workflow :

  • Molecular Docking : Use AutoDock Vina to model binding to ATP pockets, leveraging indole’s planar structure.
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity, as demonstrated for bisindolylmaleimides .

Data Interpretation and Optimization

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be reconciled?

  • Experimental Design :

  • Solubility Screening : Use shake-flask method in DMSO, EtOH, and hexane. For example, indole-5-carboxylic acid dissolves in DMSO (>10 mg/mL) but precipitates in hexane .
  • LogP Analysis : Calculate partition coefficients (e.g., ACD/LogP ≈ 2.1) to predict solubility trends .

Q. What reaction conditions optimize the synthesis of this compound derivatives with bulky substituents?

  • Optimization Parameters :

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Solvent Selection : Use DMF or THF to enhance solubility of bulky intermediates, as seen in indole-4-carbaldehyde syntheses .

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